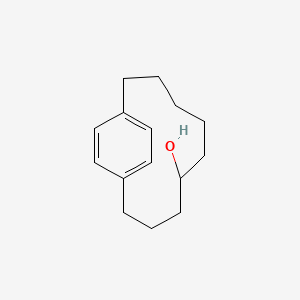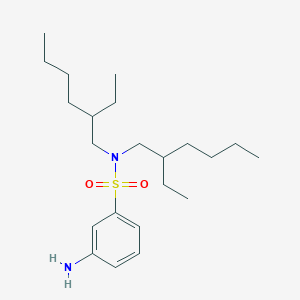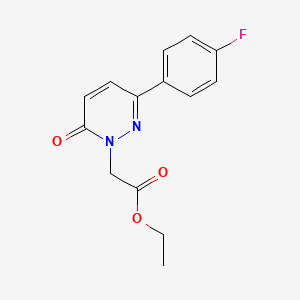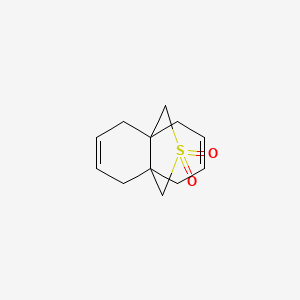
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(922)pentadeca-1(14),11(15),12-trien-5-ol is a unique organic compound with the molecular formula C15H22O It is characterized by a bicyclic structure with multiple double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated bicyclic compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-one.
Reduction: Formation of bicyclo(9.2.2)pentadecane derivatives.
Substitution: Formation of halogenated bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating enzyme activity or receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-3-ol
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene
Uniqueness
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol is unique due to the position of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
97498-15-2 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-ol |
InChI |
InChI=1S/C15H22O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12,15-16H,1-8H2 |
InChI-Schlüssel |
QYPULOGCXZHATA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CCCC2=CC=C(CC1)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)







![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

